molecular formula C21H23N3O4 B11067808 2-[2-methoxy-4-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide

2-[2-methoxy-4-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide

Cat. No.: B11067808
M. Wt: 381.4 g/mol
InChI Key: LCVUXQCPBUPIAE-UHFFFAOYSA-N
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Description

2-[2-methoxy-4-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide: is a complex organic compound with a fascinating structure. Let’s break it down:

  • The core structure is based on beta-carboline , a naturally occurring alkaloid.
  • It contains two methoxy groups (–OCH₃) and a phenoxy group (–C₆H₄–O–) attached to the beta-carboline scaffold.
  • The acetamide functional group (–CONH₂) completes the compound.

Preparation Methods

Synthesis Routes:

Industrial Production:

  • Industrial-scale production methods are proprietary and may involve multistep syntheses or modifications of existing processes.

Chemical Reactions Analysis

    Oxidation: The methoxy groups can be selectively oxidized to hydroxyl groups using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group in the acetamide can yield the corresponding alcohol.

Scientific Research Applications

    Medicine: Investigated for potential therapeutic effects due to its beta-carboline backbone. Research may focus on neuroprotection, anti-inflammatory properties, or anticancer activity.

    Neuroscience: Studied for interactions with neurotransmitter receptors.

    Chemistry: Used as a building block in synthetic chemistry.

Mechanism of Action

    Targets: Likely interacts with specific receptors or enzymes due to its structural resemblance to neurotransmitters.

    Pathways: Further studies are needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

2-[2-methoxy-4-(6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenoxy]acetamide

InChI

InChI=1S/C21H23N3O4/c1-26-13-4-5-16-15(10-13)14-7-8-23-20(21(14)24-16)12-3-6-17(18(9-12)27-2)28-11-19(22)25/h3-6,9-10,20,23-24H,7-8,11H2,1-2H3,(H2,22,25)

InChI Key

LCVUXQCPBUPIAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=C(C=C4)OCC(=O)N)OC

Origin of Product

United States

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